N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine
Overview
Description
“N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine” is a compound that has gained widespread attention in various scientific fields1. However, there is limited information available about this specific compound.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Modulatory Effects of Polyamines in Plant Physiology
Polyamines like Putrescine (PUT), Spermine (SPE), and Spermidine (SPD) are natural compounds that significantly influence growth and developmental processes in plants. These compounds, through exogenous application, can extend the shelf life of fruits by regulating development, ripening, and senescence processes. Their roles include reducing respiration rates, delaying ethylene production, and improving fruit firmness and quality attributes. Polyamines also mitigate biotic and abiotic stresses, including chilling injuries in tropical and subtropical fruits. Their biodegradable and environmentally friendly nature makes them suitable for enhancing the shelf life and quality of fruits through biotechnological interventions, such as the development of transgenic fruits with enhanced biosynthesis of polyamines (Sharma et al., 2017).
Analytical Methods for Carcinogen Metabolites
The analysis of human urinary carcinogen metabolites, including those derived from tobacco, provides critical information regarding tobacco use and cancer risk. Techniques such as liquid chromatography and gas chromatography coupled with various detection methods (mass spectrometry, ultraviolet, fluorescence detection) are employed to quantify carcinogens and their metabolites in smokers or individuals exposed to environmental tobacco smoke. These analytical assays are crucial for evaluating carcinogen dose, exposure differentiation, and carcinogen metabolism in humans (Hecht, 2002).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, exhibit significant potential in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds have been used in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The review emphasizes the importance of heterocyclic N-oxide derivatives in advancing chemistry and drug development (Li et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-18(12-13-7-4-3-5-8-13)15-14(11-16)9-6-10-17-15/h3-10H,2,11-12,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSTMNHSSARSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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